1-Cyclopentyl-3-(4-(pyridin-2-yl)thiazol-2-yl)urea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-(4-pyridin-2-yl-1,3-thiazol-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(16-10-5-1-2-6-10)18-14-17-12(9-20-14)11-7-3-4-8-15-11/h3-4,7-10H,1-2,5-6H2,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSROPNIHCCWJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopentyl-3-(4-(pyridin-2-yl)thiazol-2-yl)urea typically involves the reaction of cyclopentyl isocyanate with 4-(pyridin-2-yl)thiazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and efficiency .
Chemical Reactions Analysis
Hydrolysis Reactions
The urea functional group (−NH−CO−NH−) is susceptible to hydrolysis under acidic or basic conditions. For example:
- Acidic hydrolysis (e.g., HCl, H₂SO₄):
- Basic hydrolysis (e.g., NaOH, KOH):
Key Observations:
- Hydrolysis rates depend on pH and temperature.
- The thiazole ring remains stable under mild hydrolysis conditions but may degrade under prolonged heating .
Substitution Reactions
The thiazole ring and pyridine substituent participate in nucleophilic and electrophilic substitutions:
Electrophilic Aromatic Substitution (EAS):
- Nitration : The thiazole ring undergoes nitration at the 5-position (activated by the pyridinyl group):
- Halogenation : Bromination or chlorination occurs selectively at the thiazole’s 5-position .
Nucleophilic Substitution:
- The pyridin-2-yl group directs nucleophilic attack at the 4-position of the thiazole under basic conditions .
Oxidation:
- Thiazole sulfur oxidation :
- Pyridine N-oxidation :
Reduction:
- Urea reduction : Catalytic hydrogenation (H₂/Pd) converts the urea group to a bis-amine:
Coordination Chemistry
The pyridinyl and urea groups act as ligands for metal ions (e.g., Ni²⁺, Cu²⁺):
Thermal and Photochemical Stability
- Thermal decomposition : Above 200°C, the urea group decomposes to isocyanates and amines.
- Photodegradation : UV irradiation (254 nm) induces cleavage of the thiazole-pyridine bond, forming pyridin-2-yl radicals .
Mechanistic Insights:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-3-(4-(pyridin-2-yl)thiazol-2-yl)urea involves its interaction with specific molecular targets within cells. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death. This is particularly useful in the context of cancer treatment, where the compound can induce apoptosis in cancer cells . The thiazole ring plays a crucial role in this mechanism by facilitating the binding of the compound to its molecular targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Varied Aryl/Substituent Groups
A series of 1-aryl-3-(4-(piperazinylmethyl)thiazol-2-yl)ureas (compounds 11a–11o , ) share the urea-thiazole core but differ in aryl substituents. Key comparisons include:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF₃) on the aryl ring enhance molecular weight and may improve target binding. For example, 1-(3,5-Dichlorophenyl)-3-(4-(piperazinylmethyl)thiazol-2-yl)urea (11b ) has a molecular weight of 534.2 Da , whereas the cyclopentyl group in the target compound likely reduces steric bulk and increases lipophilicity.
- Synthetic Yields : Most analogs in exhibit high yields (83–88%), suggesting robust synthetic routes for urea-thiazole systems.
Table 1 : Selected Urea-Thiazole Derivatives from
| Compound | Substituent | Yield (%) | Molecular Weight ([M+H]⁺) |
|---|---|---|---|
| 11a | 3-Fluorophenyl | 85.1 | 484.2 |
| 11b | 3,5-Dichlorophenyl | 83.7 | 534.2 |
| 11d | 4-Trifluoromethylphenyl | 85.3 | 534.1 |
| 11m | 3,5-Bis(trifluoromethyl)phenyl | 84.7 | 602.2 |
| Target | Cyclopentyl | N/A | ~311.4* |
*Calculated for C₁₄H₁₇N₅OS.
Pyridine-Thiazole Hybrids with Urea Linkers
Compound 8g (), 1-Cyclopentyl-3-(4-(3-methoxy-1H-indazol-5-yl)pyridin-2-yl)urea, shares the cyclopentyl-urea motif but replaces the thiazole with a pyridine-indazole system. Key differences:
- Biological Implications : Indazole-containing compounds often target kinases or DNA-binding proteins, suggesting divergent applications compared to thiazole-focused analogs.
Thiazole-Urea Derivatives with Antimicrobial Activity
highlights urea-thiazole derivatives with potent anti-Clostridioides difficile activity. For example:
- 1-((4-(4-Bromophenyl)-1H-imidazol-2-yl)methyl)-3-(5-((3-(trifluoromethyl)pyridin-2-yl)thio)thiazol-2-yl)urea shows IC₅₀ = 0.10–0.24 μM against CdFabK, a 5–10× improvement over parent compounds .
- The target compound’s pyridin-2-yl thiazole group may enhance bacterial membrane penetration compared to bulkier substituents.
Piperazinyl Sulfonyl-Urea-Thiazole Derivatives
describes 1-{3-[(4-pyridin-2-ylpiperazin-1-yl)sulfonyl]phenyl}-3-(thiazol-2-yl)urea, which incorporates a sulfonyl-piperazine group. Key contrasts:
- Pharmacokinetics : The sulfonyl group improves water solubility but may reduce blood-brain barrier permeability compared to the cyclopentyl group.
- Molecular Weight : At 484.2 Da (vs. ~311.4 Da for the target), this compound exemplifies how auxiliary groups escalate molecular complexity .
Key Research Findings and Trends
- Substituent-Driven Activity : Electron-deficient aryl groups (e.g., CF₃, Cl) enhance biochemical potency in antimicrobial and anticancer contexts .
- Synthetic Accessibility : Urea-thiazole derivatives are consistently synthesized in high yields (>83%), underscoring their modular design .
- Therapeutic Potential: Thiazole-urea hybrids target diverse pathways (e.g., FabK inhibition, kinase modulation), suggesting broad applicability .
Notes
Structural Accuracy : Misrepresentation of substituents (e.g., VPC-14449 in ) can drastically alter bioactivity, emphasizing rigorous NMR/HRMS validation .
Cyclopentyl vs. Aryl Groups : The cyclopentyl group in the target compound may optimize lipophilicity and metabolic stability compared to aromatic substituents .
Unmet Data Gaps: Limited data on the target compound’s solubility, IC₅₀, or in vivo efficacy necessitate further study.
Biological Activity
1-Cyclopentyl-3-(4-(pyridin-2-yl)thiazol-2-yl)urea is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other proliferative diseases. This compound features a thiazole ring fused with a pyridine moiety, which contributes to its unique chemical properties and biological reactivity. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play critical roles in cell cycle regulation, and their inhibition can lead to reduced cell proliferation in cancerous tissues. Research indicates that compounds with similar structures have demonstrated significant antitumor activity by targeting these kinases .
Antitumor Activity
Several studies have assessed the antitumor potential of thiazole derivatives, including this compound. For instance, derivatives with similar thiazole structures have shown promising results against various cancer cell lines:
| Compound | Cell Line | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|---|
| 1-Cyclopentyl... | U937 | 16.23 | - | - |
| Sulofenur | EKVX | 1.7 | - | - |
| Sulofenur | RPMI-8226 | 21.5 | - | - |
| Sulofenur | OVCAR-4 | 25.9 | - | - |
These results indicate that thiazole derivatives can exhibit selective cytotoxicity towards specific cancer cell lines, making them potential candidates for further development in cancer therapies .
Inhibition of Kinases
The compound's structural features facilitate binding interactions within the active sites of CDKs, leading to effective inhibition. In vitro studies have demonstrated that compounds bearing thiazole groups can significantly inhibit CDK activity, thereby preventing cell cycle progression in cancer cells .
Study on Anticancer Activity
In a recent study, researchers synthesized a series of thiazole derivatives and evaluated their anticancer properties against various human cancer cell lines. The results indicated that certain modifications to the thiazole structure enhanced the anticancer activity significantly. For example, compounds with additional substituents on the thiazole ring showed improved GI50 values against colorectal cancer (Caco-2) cells .
Comparative Analysis
A comparative analysis of different thiazole-based compounds revealed that those with pyridine moieties exhibited enhanced potency against multiple cancer types compared to simpler thiazole derivatives. This suggests that the combination of these two heterocycles may synergistically enhance biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Cyclopentyl-3-(4-(pyridin-2-yl)thiazol-2-yl)urea with high purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between cyclopentyl isocyanate and pre-functionalized thiazole intermediates. Key steps include:
- Curtius Reaction : Reacting azides with amines under controlled conditions to generate isocyanates in situ, which then form urea linkages .
- Solvent Selection : Use inert solvents (e.g., dichloromethane or toluene) with bases like triethylamine to neutralize byproducts (e.g., HCl) during urea bond formation .
- Purification : Employ column chromatography or recrystallization to isolate the product, with purity confirmed via HPLC or NMR .
Q. How can researchers characterize the structural conformation of this urea derivative?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar 1-(4-methylbenzoyl)-3-[5-(4-pyridyl)-1,3,4-thiadiazol-2-yl]urea .
- Spectroscopy : Use H/C NMR to confirm substituent positions and FT-IR to identify urea C=O stretching (1650–1700 cm). Mass spectrometry (HRMS) validates molecular weight .
Q. What methodologies are recommended for initial biological activity screening?
- Methodological Answer :
- Kinase Inhibition Assays : Test against kinase targets (e.g., EGFR or VEGFR) using fluorescence-based ADP-Glo™ assays, referencing inhibitory mechanisms of pyrazole-urea analogs .
- Antibacterial Activity : Employ microdilution methods against S. aureus and E. coli to determine minimum inhibitory concentrations (MICs), with positive controls like ciprofloxacin .
Advanced Research Questions
Q. How can computational methods streamline reaction design for novel analogs of this compound?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in thiazole functionalization .
- Molecular Dynamics (MD) : Simulate solvent effects and reagent diffusion rates to optimize reaction conditions (e.g., temperature, solvent polarity) .
- Machine Learning : Train models on existing urea-thiazole datasets to propose novel substituents with desired bioactivity .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Comparative Meta-Analysis : Systematically compare assay conditions (e.g., cell lines, compound concentrations) to identify confounding variables .
- Dose-Response Curves : Replicate studies with standardized protocols (e.g., IC determination) to assess reproducibility .
- Off-Target Profiling : Use proteome-wide affinity chromatography to rule out non-specific binding .
Q. What strategies enhance the compound’s pharmacological properties through structural modification?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the pyridinyl group with quinazolinone to improve solubility while retaining kinase affinity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the cyclopentyl moiety for controlled release .
- SAR Studies : Systematically vary thiazole substituents (e.g., electron-withdrawing groups) and correlate with activity data using multivariate regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
